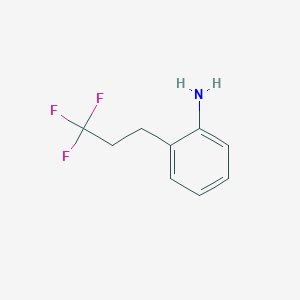

2-(3,3,3-Trifluoropropyl)aniline

説明

2-(3,3,3-Trifluoropropyl)aniline is an organic compound . It is part of American Elements’s comprehensive catalog of life science products .

Synthesis Analysis

The synthesis of anilines, including 2-(3,3,3-Trifluoropropyl)aniline, involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for 2-(3,3,3-Trifluoropropyl)aniline is not found in the search results.Molecular Structure Analysis

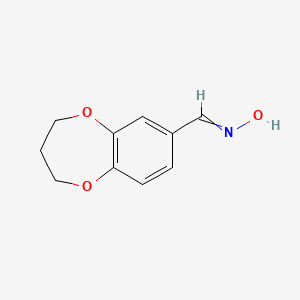

The molecular formula of 2-(3,3,3-Trifluoropropyl)aniline is C9H10F3N . Its molecular weight is 189.18 . The InChI code is 1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 .Physical And Chemical Properties Analysis

2-(3,3,3-Trifluoropropyl)aniline is a liquid at room temperature .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Approaches : The ortho-, meta-, and para-isomers of (3,3,3-trifluoropropyl)aniline have been synthesized from corresponding nitrobenzaldehydes, highlighting key steps like the transformation of carboxylic groups into trifluoromethyl groups (Trofymchuk et al., 2015).

- Spectroscopic and Electronic Structure Analysis : Studies using FTIR, FT-Raman spectra, and quantum chemical electronic structure investigations provide detailed insights into the vibrational, structural, and electronic properties of trifluoromethyl)aniline derivatives (Arjunan et al., 2011).

- Visible-Light-Induced Radical Trifluoromethylation : Research demonstrates the potential of visible-light-promoted radical trifluoromethylation of free anilines, including (3,3,3-trifluoropropyl)aniline, offering a route to valuable fluorine-containing molecules (Xie et al., 2014).

Applications in Catalysis and Organic Chemistry

- Enhanced Electrochemical CO2 Reduction : Certain rhenium(I) fac-tricarbonyl complexes with (3,3,3-trifluoropropyl)aniline functionalities have been shown to effectively catalyze CO2 reduction (Talukdar et al., 2020).

- Development of Fluorogenic Small Substrates : Anilines with 3,3,3-trifluoropropenyl substituents have been synthesized for use as fluorogenic substrates in biochemical assays (Ogawa et al., 2017).

- Synthesis of Small Fluorescent Molecules : Anilines substituted with 3,3,3-trifluoroprop-1-enyl groups have been developed as fluorophores, demonstrating significant applications in fluorescence imaging and sensing (Ogawa et al., 2019).

Potential in Sensor Technology

- Potentiometric Sensors : The inductive effect on the pK(a) of poly(aniline) has been exploited to create sensors, where derivatives like (3,3,3-trifluoropropyl)aniline could play a role in enhancing sensor capabilities (Shoji & Freund, 2001).

Safety And Hazards

The safety information for 2-(3,3,3-Trifluoropropyl)aniline indicates that it is dangerous . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(3,3,3-trifluoropropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQZQUKDHVIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3,3-Trifluoropropyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)

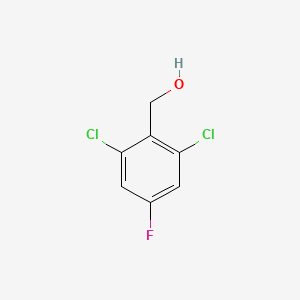

![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)

![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

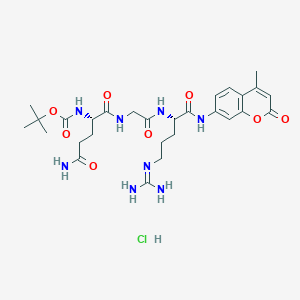

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)